molecular formula C6H8O4 B1217422 3,6-Dimethyl-1,4-dioxane-2,5-dione CAS No. 95-96-5

3,6-Dimethyl-1,4-dioxane-2,5-dione

Cat. No. B1217422
CAS RN: 95-96-5
M. Wt: 144.12 g/mol
InChI Key: JJTUDXZGHPGLLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a lactone derived from lactic acid . It is the 50:50 racemic mixture of D- and L-Lactide . This compound has attracted significant interest in academia and commercial applications due to its derivation from abundant renewable resources .


Synthesis Analysis

Rac-lactide can be readily polymerized via ring-opening polymerization, using a variety of metal or organocatalysts, yielding poly(D,L-lactide) . The resulting polymer is generally amorphous, but the use of stereospecific catalysts can lead to heterotactic PLA, which exhibits some degree of crystallinity .


Molecular Structure Analysis

The empirical formula of 3,6-Dimethyl-1,4-dioxane-2,5-dione is C6H8O4 . Its molecular weight is 144.13 . As lactic acid is a chiral molecule, lactide can exist in three isomeric forms: L-, D-, and meso-lactide .


Chemical Reactions Analysis

3,6-Dimethyl-1,4-dioxane-2,5-dione can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate . It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .


Physical And Chemical Properties Analysis

This compound forms crystals and has a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

“3,6-Dimethyl-1,4-dioxane-2,5-dione”, also known as rac-lactide, is a lactone derived from lactic acid . It has attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources . Here are some of its applications:

  • Polymer Synthesis

    • Rac-lactide can be readily polymerized via ring-opening polymerization, using a variety of metal or organocatalysts, yielding poly(D,L-lactide) .
    • It can be used to synthesize multi-block copolymers of polylactide and polycarbonate .
    • In the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .
  • Biodegradable Plastics

    • Cyclic dilactides, close structural analogs of 1,4-dioxane-2,5-dione (glycolide) with methyl- or methylene- containing substituents at the sp3C atoms, are the most important precursors for obtaining polylactide polymers .
    • These polymers are widely employed in biodegradable plastics and in the food and biomedical industries due to their intrinsic biocompatibility and biodegradability .
  • Synthesis of Optically Active Polymers

    • Rac-lactide can be used in the synthesis of optically active terpyridine containing poly(L-lactide)s .
    • It can also be used to synthesize polydisperse lactic acid oligomers .
  • Synthesis of Bicyclic and Tricyclic Lactide Derivatives

    • Rac-lactide can be employed in the synthesis of bicyclic and tricyclic lactide derivatives .
  • Formation of Highly Crystalline Poly(glycolide)

    • It can be used in the formation of a highly crystalline poly(glycolide) by ring opening polymerization .
  • Medical Applications

    • The low toxicity synthetic biodegradable polymer formed from rac-lactide can be used in medical applications .
  • Synthesis of Multi-block Copolymers

    • Rac-lactide can be used as a reactant to synthesize multi-block copolymers of polylactide and polycarbonate .
    • It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .
  • Formation of Highly Crystalline Poly(glycolide)

    • It can be used in the formation of a highly crystalline poly(glycolide) by ring-opening polymerization .
  • Medical Applications

    • The low toxicity synthetic biodegradable polymer formed from rac-lactide can be used in medical applications .
  • Synthesis of Optically Active Terpyridine Containing Poly(L-lactide)s

    • Rac-lactide can be used in the synthesis of optically active terpyridine containing poly(L-lactide)s .
  • Synthesis of Polydisperse Lactic Acid Oligomers

    • It can also be used to synthesize polydisperse lactic acid oligomers .
  • Synthesis of Bicyclic and Tricyclic Lactide Derivatives

    • Rac-lactide can be employed in the synthesis of bicyclic and tricyclic lactide derivatives .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . Specific target organ toxicity can occur after single exposure, with the respiratory system being the target organ .

properties

IUPAC Name

3,6-dimethyl-1,4-dioxane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTUDXZGHPGLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26680-10-4
Record name Poly(DL-lactide)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26680-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID7041253
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name 3,6-Dimethyl-1,4-dioxane-2,5-dione
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19750
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

3,6-Dimethyl-1,4-dioxane-2,5-dione

CAS RN

95-96-5
Record name Lactide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dilactide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dimethyl-2,5-dioxo-1,4-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dilactide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LACTIDE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

When DL-lactic acid is used as a raw material, the crude lactide has a high meso-lactide content. When the crude lactide is gradually cooled, DL-lactide is precipitated and allowed to persist in the form of crystals in the molten meso-lactide phase and the whole crude lactide assumes a slurry state. The crude lactide in the slurry state is mixed with a substantially equal weight of water and the resultant mixture is immediately cooled to the vicinity of 30° C. for the purpose of preventing DL-lactide from undergoing hydrolysis and kept stirred at this temperature for a period in the range of 30 minutes to one hour, with the result that meso-lactide is dissolved in water and, at the same time, part of the dissolved meso-lactide undergoes hydrolysis. The crystals of DL-lactide are separated by filtration from the water phase and are dissolved in such an organic solvent as acetone or MIBK thereby recrystallizing therefrom to produce easily DL-lactide crystals of high purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

100 g of the thus obtained residue is heated with 50 g hydrolysis medium (90% lactic acid in aqueous solution) at 100° C. and atmospheric pressure for 4 hours with reflux and continuous thorough mixing. The resulting solution is mixed with sodium sulphide and, after 30 min thorough mixing, is filtered in order to remove solid material particles. The thus obtained, homogeneous solution has a lactic acid proportion of over 99% by weight and a racemisation degree of 2.5% and can be mixed with polycondensate in order to supply it directly to the depolymerisation unit. The total racemisation degree of the dilactide obtained after a plurality of cycles never rises, despite the recycling, above the maximum value which is achieved during direct depolymerisation up to a conversion of 95% (see example 1). The total yield is determined by the quantity which is removed during the hydrolysis by separation of the impurities and is preferably above 99%, however in any case more than 95%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 2
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 3
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 4
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 5
3,6-Dimethyl-1,4-dioxane-2,5-dione
Reactant of Route 6
3,6-Dimethyl-1,4-dioxane-2,5-dione

Citations

For This Compound
1,120
Citations
GJ Van Hummel, S Harkema, FE Kohn… - … Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) Structure of 3,6-dimethyl-1,4-dioxane-2,5-dione [D-,D-(L-,L-)lactide] Acta Crystallographica Section B Structural Crystallography and Crystal Chemistry 0567-7408 short structural …
Number of citations: 69 scripts.iucr.org
CN Tam, P Bour, TA Keiderling - Journal of the American …, 1996 - ACS Publications
Vibrational circular dichroism (VCD), absorption, Raman, and Raman optical activity (ROA) spectra for the title compound, a cyclic dimer, were measured in non-aqueous solution. The …
Number of citations: 47 pubs.acs.org
I Elkin, T Maris, P Hildgen - Acta Crystallographica Section E …, 2017 - scripts.iucr.org
The number of known asymmetrically substituted hemilactides, important precursors for obtaining regular derivatives of polylactide polymers, is still limited and structural …
Number of citations: 1 scripts.iucr.org
RA Martinez - 1993 - search.proquest.com
be from any type of computer printer. Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or …
Number of citations: 2 search.proquest.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (dl-lactide-co-glycolide); 1, 4-Dioxane-2, 5-dione, 3, 6-dimethyl-, polymer with 1, 4-dioxane-2, 5-dione; 1, 4-Dioxane-2, 5-dione, polymer with 3, 6-dimethyl-1, 4…
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
High pressure fluid phase equilibrium data of poly(DL-lactide-co-glycolide) in trifluoromethane Page 1 High pressure fluid phase equilibrium data of poly(DL-lactide-co-glycolide) in …
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
Substance Name (s): poly (dl-lactide-co-glycolide); 1, 4-Dioxane-2, 5-dione, 3, 6-dimethyl-, polymer with 1, 4-dioxane-2, 5-dione; 1, 4-Dioxane-2, 5-dione, polymer with 3, 6-dimethyl-1, 4…
Number of citations: 0 link.springer.com
C Wohlfarth - Polymer Solutions, 2009 - Springer
High pressure fluid phase equilibrium data of poly(DL-lactide-co-glycolide) in chlorodifluoromethane Page 1 High pressure fluid phase equilibrium data of poly(DL-lactide-co-glycolide) …
Number of citations: 0 link.springer.com
AS Scheibelhoffer - 1968 - search.proquest.com
CHAPTER I INTRODUCTION In 1951 Butler and Ingley1 reported that diallyl quaternary ammonium salts polymerize under free radical conditions to yield soluble saturated polymers. …
Number of citations: 1 search.proquest.com
H VAN, S HARKEMA, K FE, J FEIJEN - 1982 - pascal-francis.inist.fr
Keyword (fr) LACTONE HETEROCYCLE OXYGENE CYCLE 6 CHAINONS COMPOSE ORGANIQUE STRUCTURE CRISTALLINE STRUCTURE MOLECULAIRE DIFFRACTION RX …
Number of citations: 0 pascal-francis.inist.fr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.